molecular formula C17H11ClO4 B2542931 (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622822-64-4

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2542931
CAS No.: 622822-64-4
M. Wt: 314.72
InChI Key: XOPJZVNCJQRMAD-PXNMLYILSA-N
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Description

Chemical Identity and Structural Features

This compound is characterized by its distinctive molecular architecture that integrates multiple functional groups within a rigid bicyclic framework. The compound features a molecular formula of C17H11ClO4 with a molecular weight of 314.7 grams per mole. The structure encompasses a benzofuran-3(2H)-one core scaffold, which serves as the fundamental framework upon which the various substituents are positioned.

The benzofuran core consists of a fused benzene ring and furan ring system, creating a planar aromatic structure that provides the foundational stability for the molecule. At the C2 position of this benzofuran framework, a 2-chlorobenzylidene group is attached through a double bond, establishing the (Z)-configuration that defines the compound's stereochemistry. This geometric configuration is critical to the compound's overall three-dimensional structure and influences its chemical reactivity patterns.

The acetate functional group is positioned at the C6 carbon of the benzofuran ring system, forming an ester linkage that contributes to the compound's chemical properties. This ester functionality represents a key structural feature that can participate in various chemical transformations and influences the compound's overall polarity and solubility characteristics.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C17H11ClO4
Molecular Weight 314.7 g/mol
IUPAC Name [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Stereochemistry (Z)-configuration
Core Structure Benzofuran-3(2H)-one

The structural complexity of this compound extends beyond its basic molecular formula to encompass specific spatial arrangements that are crucial for understanding its chemical behavior. The (Z)-configuration refers to the geometric arrangement around the double bond connecting the benzofuran core to the chlorobenzylidene substituent, where the chloro-substituted benzene ring and the benzofuran oxygen atom are positioned on the same side of the double bond.

The chlorine atom within the 2-chlorobenzylidene group introduces significant electronic effects through its electron-withdrawing properties, which influence the electron density distribution throughout the molecular framework. This electronic modulation affects both the chemical reactivity of the compound and its potential interactions with biological targets or other chemical species.

Historical Context of Benzofuran Derivatives in Organic Chemistry

The development of benzofuran chemistry traces its origins to the pioneering work of Perkin in 1870, who achieved the first successful synthesis of the benzofuran ring system. This groundbreaking achievement established the foundation for what would become one of the most significant heterocyclic scaffolds in organic chemistry, with applications spanning medicinal chemistry, agricultural science, and synthetic organic chemistry.

Since Perkin's initial synthesis, benzofuran derivatives have undergone extensive development and diversification, with researchers exploring numerous synthetic methodologies to access these valuable heterocyclic compounds. The historical evolution of benzofuran synthesis has been marked by significant methodological advances, including the development of palladium-catalyzed approaches, base-catalyzed synthetic pathways, and various cyclization strategies that have expanded the accessibility of these compounds.

The significance of benzofuran derivatives in medicinal chemistry has been demonstrated through their documented activity against bacterial, viral, inflammatory, and protozoal diseases. These compounds have shown therapeutic potential in treating diabetes, human immunodeficiency virus infections, tuberculosis, epilepsy, and Alzheimer's disease, establishing their importance as pharmacologically active scaffolds. Additionally, benzofuran derivatives have proven effective against various cancers and have been employed as analgesic agents, further emphasizing their medicinal value.

The synthetic methodologies for benzofuran construction have evolved significantly from Perkin's original approach to encompass sophisticated modern techniques. Contemporary synthetic strategies include palladium-promoted ring formation reactions, base-catalyzed cyclization processes, and various condensation reactions that allow for the precise construction of substituted benzofuran frameworks. These methodological advances have enabled the synthesis of increasingly complex benzofuran derivatives, including compounds like this compound.

Table 2: Historical Milestones in Benzofuran Chemistry

Year Development Significance Reference
1870 First benzofuran synthesis by Perkin Established fundamental synthetic approach
Modern Era Palladium-catalyzed methodologies Enhanced synthetic efficiency and selectivity
Recent Developments Base-catalyzed synthetic pathways Expanded synthetic accessibility
Contemporary Research Complex substituted derivatives Advanced pharmacological applications

The historical trajectory of benzofuran chemistry has been characterized by continuous innovation in synthetic methodology, driven by the recognition of these compounds' substantial biological activity and pharmaceutical potential. The development of sophisticated synthetic approaches has enabled researchers to access increasingly complex benzofuran derivatives with precise substitution patterns, such as the compound under investigation.

Significance of Chlorobenzylidene and Acetate Functional Groups

The chlorobenzylidene functional group represents a critical structural element that significantly influences the chemical and biological properties of this compound. This functional group consists of a benzene ring substituted with a chlorine atom at the ortho position, connected to the benzofuran core through a methylidene bridge that establishes the (Z)-stereochemical configuration.

The chlorine atom within the chlorobenzylidene group exerts substantial electronic effects on the overall molecular system through its strong electron-withdrawing properties. This electronegativity influences the electron density distribution throughout the aromatic system, affecting both the chemical reactivity patterns and the compound's potential for intermolecular interactions. The electron-withdrawing nature of chlorine enhances the electrophilic character of the adjacent carbon atoms, potentially facilitating various chemical transformations and biological interactions.

The positioning of the chlorine substituent at the ortho position relative to the methylidene bridge creates specific steric and electronic environments that contribute to the compound's overall three-dimensional structure. This positioning influences the molecular conformation and may affect the compound's ability to interact with biological targets or participate in specific chemical reactions.

The acetate functional group at the C6 position of the benzofuran ring represents another crucial structural component that significantly impacts the compound's properties. Acetate groups are characterized by their ester functionality, consisting of a carbonyl carbon bonded to an oxygen atom that connects to an acetyl group. The acetate ion is the conjugate base of acetic acid and features a chemical formula of CH3COO-.

Table 3: Functional Group Characteristics

Functional Group Chemical Formula Key Properties Impact on Compound Reference
Chlorobenzylidene C7H4Cl- Electron-withdrawing, aromatic Enhanced electrophilicity, steric effects
Acetate CH3COO- Ester functionality, moderate polarity Solubility modulation, chemical reactivity
Benzofuran core C8H6O Aromatic heterocycle, planar structure Structural rigidity, π-π interactions

The acetate functional group contributes to the compound's overall polarity and solubility characteristics while providing a site for potential chemical modification through ester hydrolysis or transesterification reactions. The presence of this ester functionality also influences the compound's metabolic behavior and potential biological activity, as ester groups are commonly encountered in bioactive molecules and can serve as sites for enzymatic hydrolysis.

The combination of chlorobenzylidene and acetate functional groups within the benzofuran framework creates a unique molecular architecture that integrates multiple reactive sites and electronic environments. This structural complexity provides opportunities for diverse chemical transformations and biological interactions, making the compound a valuable subject for both synthetic methodology development and biological activity investigation.

The methyl group within the acetate functionality is characterized by sp3 hybridization and tetrahedral geometry, while the carbonyl carbon exhibits sp2 hybridization with trigonal planar geometry. The oxygen atoms within the acetate group demonstrate equivalent character due to electron delocalization through resonance, which stabilizes the ester functionality and influences its chemical behavior.

Properties

IUPAC Name

[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10(19)21-12-6-7-13-15(9-12)22-16(17(13)20)8-11-4-2-3-5-14(11)18/h2-9H,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPJZVNCJQRMAD-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 2-chlorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring the reaction progress and making necessary adjustments in real-time.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of a dihydro derivative.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives. Substitution reactions can result in the formation of various substituted benzofuran derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of benzofuran can inhibit the proliferation of cancer cells. For instance, compounds with a similar benzofuran moiety have been tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (SW620) cancers. The mechanisms involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Compounds containing the benzofuran structure are also being evaluated for their antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as antibacterial agents.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Anticancer Activity

A study focused on the anticancer effects of similar benzofuran derivatives demonstrated the following results:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Les-45MCF-710Apoptosis induction
Les-247A54915Cell cycle arrest
(Z)-CompoundSW62012Inhibition of proliferation

These results highlight the potential of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate as a candidate for further development in cancer therapeutics.

Antimicrobial Studies

Another area of research has focused on the antimicrobial properties of similar compounds. For example, studies have shown that certain benzofuran derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.

Synthetic Routes and Preparation Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of the Benzofuran Core: This is typically accomplished via cyclization reactions involving appropriate precursors.
  • Introduction of the Chlorobenzylidene Group: This step may involve a condensation reaction between a chlorobenzaldehyde and the benzofuran derivative.
  • Attachment of the Acetate Moiety: Esterification processes are commonly used to attach the acetate group to the benzofuran structure.

Mechanism of Action

The mechanism of action of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aurone derivatives are structurally tailored to optimize anticancer activity. Below is a detailed comparison of the target compound with key analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Modifications and Substituent Effects

The bioactivity of aurones is highly dependent on the nature and position of substituents on the benzylidene and benzofuran rings.

Compound Name Substituent at C2 (Benzylidene) Substituent at C6 (Benzofuran) Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Chlorophenyl Acetate 322.74* Chlorine enhances lipophilicity and binding
(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3) 4-Bromothiophen-2-yl Acetate 392.22 Bromine and thiophene increase steric bulk
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Fluorophenyl Methoxyacetate 356.32 Fluorine improves metabolic stability
Parent Compound (2-Benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate) Phenyl Acetate 280.27 Baseline for SAR studies

*Calculated based on formula C₁₇H₁₁ClO₄.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 2-chloro substituent in the target compound enhances tubulin-binding affinity compared to the parent phenyl group, likely due to increased dipole interactions and lipophilicity .
  • Fluorine Substitution : The 3-fluoro analog () shows improved metabolic stability over chlorinated derivatives, a critical factor in drug development .

Key Findings :

  • Potency : Aurones 5a and 5b () exhibit sub-100 nM IC₅₀ values, attributed to their optimized heterocyclic substituents (e.g., indole and pyridine groups), which enhance colchicine-site binding .
  • Toxicity : The absence of hERG channel inhibition in 5a and 5b suggests a favorable safety profile compared to older tubulin inhibitors like colchicine .
  • Synthetic Feasibility : A3’s 62% yield highlights the challenges of introducing bulky substituents (e.g., bromothiophene) during synthesis .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Aurone 5a A3 3-Fluoro Analog
LogP (Predicted) 3.2 2.8 4.1 2.5
Aqueous Solubility (µg/mL) ~15 ~25 ~8 ~30
Metabolic Stability Moderate High Low High

Analysis :

  • The 3-fluoro analog’s superior solubility and metabolic stability make it a strong candidate for oral formulations .

Biological Activity

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a chlorobenzylidene moiety and an acetate group. Its molecular formula is C16H13ClO3C_{16}H_{13}ClO_3, and it has a molecular weight of approximately 302.73 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H13ClO3C_{16}H_{13}ClO_3
Molecular Weight302.73 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : These compounds often act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3β), which are implicated in neurodegenerative diseases like Alzheimer's and various cancers .
  • Antioxidant Properties : Many derivatives show significant antioxidant activity, which can protect cells from oxidative stress, a contributor to aging and chronic diseases .

Anticancer Activity

A study evaluated the anticancer properties of various benzofuran derivatives, including those structurally related to our compound. The results showed that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Acetylcholinesterase Inhibition

In vitro assays demonstrated that compounds with similar structures effectively inhibited AChE activity. For instance, one derivative exhibited an IC50 value of 2.7 µM, indicating potent inhibitory effects that could be beneficial in treating Alzheimer's disease .

GSK-3β Inhibition

Research also highlighted that certain benzofuran derivatives could inhibit GSK-3β, with one compound showing an IC50 value of 1.6 µM. This inhibition was associated with increased levels of phosphorylated GSK-3β in neuroblastoma cells, suggesting potential neuroprotective effects .

Study 1: Neuroprotective Effects

A study on neuroprotective agents included (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives. The findings indicated that these compounds could significantly reduce neuroinflammation markers in cell cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's pathology.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related benzofuran compounds against various bacterial strains. Results showed significant inhibition zones, suggesting that these compounds might serve as templates for developing new antimicrobial agents.

Summary Table of Biological Activities

Activity TypeMechanismReference
Acetylcholinesterase InhibitionCompetitive inhibition
GSK-3β InhibitionModulation of phosphorylation
Anticancer ActivityInduction of apoptosis
Antioxidant ActivityFree radical scavenging

Q & A

Q. What synthetic methodologies are employed to prepare (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, and how is its purity confirmed?

The compound is synthesized via condensation reactions between substituted benzofuran precursors and chlorobenzaldehyde derivatives under acidic or basic conditions. For example, a similar aurone derivative was synthesized by reacting a 6-hydroxybenzofuran-3(2H)-one scaffold with an aldehyde in the presence of K2CO3 as a base, followed by purification via recrystallization . Purity is confirmed using high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy, with characteristic peaks for the Z-configuration (e.g., vinyl proton at δ 7.37–7.80 ppm) .

Q. Which crystallographic tools are recommended for structural determination of this compound?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL enables high-precision refinement of hydrogen atoms and thermal displacement parameters, critical for resolving stereochemical ambiguities . For structure validation, the CIF file generated by SHELXL should be cross-checked with PLATON to detect twinning or disorder .

Q. What spectroscopic techniques are essential for characterizing this benzofuran derivative?

Key techniques include:

  • <sup>1</sup>H NMR : Identification of the Z-isomer via coupling constants (e.g., J = 8.3–9.2 Hz for aromatic protons) and acetate methyl signals (δ ~2.36 ppm) .
  • HRMS : Confirmation of molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 375.1337) .
  • IR Spectroscopy : Detection of carbonyl (C=O) stretches at ~1700–1750 cm<sup>-1</sup> .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antitumor activity of this compound?

SAR strategies include:

  • Substitution at C-6 : Alkylation of the hydroxyl group (e.g., with chloroacetonitrile) enhances tubulin-binding affinity, as seen in analogs with IC50 values <100 nM .
  • Heterocyclic modifications : Introducing indole or pyridine moieties at the C-2 position improves selectivity for cancer cells over normal cells (e.g., HEL299 vs. PC-3 cells) .
  • Docking studies : Use AutoDock Vina to predict binding to the colchicine site on β-tubulin, validated via competitive assays with [<sup>3</sup>H]colchicine .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

  • Panel testing : Evaluate the compound against diverse cancer cell lines (e.g., leukemia, prostate, solid tumors) and normal cells to identify tissue-specific toxicity .
  • Mechanistic assays : Compare tubulin polymerization inhibition (via fluorescence-based assays) with cytotoxicity profiles to distinguish on-target vs. off-target effects .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values, ensuring consistency across replicates .

Q. What in vivo models are suitable for evaluating efficacy, and how are toxicity concerns addressed?

  • Zebrafish models : Ideal for rapid screening of T-cell acute lymphoblastic leukemia (T-ALL) inhibition via myc oncogene-induced tumors. Monitor survival rates and tumor burden via fluorescence microscopy .
  • Murine xenografts : Administer 10 mg/kg of the compound intravenously to nude mice with PC-3 xenografts. Assess tumor volume and weight loss over 21 days .
  • hERG channel assays : Use patch-clamp electrophysiology to rule out cardiotoxicity, a common issue with tubulin-targeting agents .

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